Home > Products > Building Blocks P1087 > 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile
7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile - 1005206-16-5

7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile

Catalog Number: EVT-1815091
CAS Number: 1005206-16-5
Molecular Formula: C7H4N4
Molecular Weight: 144.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic organic compound with a pyrrolo[2,3-d]pyrimidine core structure. This scaffold is found in various bioactive molecules and has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. [, , , , ] Research suggests that derivatives of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile show promise as inhibitors of various enzymes, particularly kinases. [, , , , , , , , , , , , , , , , ]

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffold

Compound Description: This scaffold represents a series of compounds containing the 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile core structure. These compounds were investigated for their potential as Monopolar Spindle 1 (MPS1) inhibitors for treating triple-negative breast cancer (TNBC). []

Relevance: This scaffold is closely related to 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile as both share the central 7H-Pyrrolo[2,3-d]pyrimidine core. They differ in the position of the carbonitrile substituent, with this scaffold having it at the 5-position instead of the 4-position as in 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile. []

7H-Pyrrolo[2,3-d]pyrimidine-4-amines

Compound Description: This group of compounds, characterized by the presence of an amine group at the 4-position of the 7H-Pyrrolo[2,3-d]pyrimidine core, were explored as potential inhibitors of Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), specifically PfCDPK4 and PfCDPK1. []

Relevance: This class shares the core 7H-Pyrrolo[2,3-d]pyrimidine structure with 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile, differing in the substituent at the 4-position. While the compound of interest has a carbonitrile group, this class features various amine substituents. []

4-N-Substituted 6-Aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines

Compound Description: This series of compounds, featuring substitutions at the 4-amino group and an aryl group at the 6-position of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, were designed and synthesized as potential inhibitors of epidermal growth factor receptor (EGFR/ErbB1) tyrosine kinase. []

Relevance: These compounds share the core 7H-pyrrolo[2,3-d]pyrimidine structure with 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile. The presence of the 4-amino group, albeit substituted, links this series to 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile. []

N-((3R, 4R)-1-Benzyl-4-methyl pyridine-3-yl)-N-methyl-7H-pyrrolo-[2, 3-d] pyrimidine-4-amine

Compound Description: This specific compound, containing a complex substituent at the 4-position of the 7H-pyrrolo[2,3-d]pyrimidine core, was the subject of research focused on developing efficient preparation methods. []

Relevance: This compound is structurally related to 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile through the shared 7H-pyrrolo[2,3-d]pyrimidine core and the presence of a substituent at the 4-position. While the substituent in the compound of interest is a carbonitrile group, this compound features a more complex amine-based substituent. []

N-Methyl-N-((3R, 4R)-4-picoline-3-yl)-7H-pyrrolo-[2,3-d] pyrimidine-4-amine

Compound Description: This compound, featuring a specific picoline-derived substituent at the 4-position of the 7H-pyrrolo[2,3-d]pyrimidine core, was also studied for its preparation methodology. []

Relevance: This compound is structurally similar to 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile as both share the 7H-pyrrolo[2,3-d]pyrimidine core and the presence of a substituent at the 4-position. The key difference lies in the nature of the substituent, with the compound of interest having a carbonitrile group and this compound featuring a specific picoline-derived amine substituent. []

7H-Pyrrolo[2,3-d]pyrimidine-4-thiol Derivatives

Compound Description: This family of compounds, characterized by a thiol group at the 4-position of the 7H-pyrrolo[2,3-d]pyrimidine core, was investigated for its potential as Janus kinase 3 (JAK3) inhibitors. [, ]

Relevance: This group of compounds shares the core 7H-pyrrolo[2,3-d]pyrimidine structure with 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile, differing in the substituent at the 4-position. While the compound of interest has a carbonitrile group, this class features thiol derivatives at that position. [, ]

(2-Aryl-7H-pyrrolo[2,3-d]pyrimidine-4-yl)morpholine Derivatives

Compound Description: This class of compounds, featuring a morpholine ring linked to the 7H-pyrrolo[2,3-d]pyrimidine core at the 4-position and an aryl group at the 2-position, was studied as potential inhibitors of the mechanistic target of rapamycin (mTOR) kinase and phosphatidylinositol 3-kinase (PI3K). []

Relevance: These compounds share the base 7H-pyrrolo[2,3-d]pyrimidine structure with 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile. The presence of a substituent at the 4-position, even though it's a morpholine ring in this case, links this series to 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile. []

Overview

7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound features a pyrrole ring fused with a pyrimidine ring, and it is characterized by the presence of a cyano group at the 4-position. Its unique structure contributes to its potential applications in various fields, particularly in medicinal chemistry due to its biological activity.

Source

The compound can be synthesized from various precursors through multiple synthetic routes. Research has documented several methods for its preparation, highlighting its significance in organic synthesis and pharmaceutical development.

Classification

7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile is classified as a heterocyclic aromatic compound. It falls under the category of nitrogen-containing compounds, which are notable for their diverse biological activities and utility in drug design.

Synthesis Analysis

Methods

Several synthetic approaches have been developed for the preparation of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile:

Technical Details

The synthesis typically involves multiple steps including condensation, cyclization, and purification processes. The choice of solvents and reaction conditions can significantly influence the yield and purity of the final product.

Molecular Structure Analysis

Structure

The molecular formula for 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile is C8H6N4C_8H_6N_4. The structure features:

  • A pyrrole ring fused to a pyrimidine ring.
  • A cyano group (-C≡N) at position 4.

Data

The compound's structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its electronic environment and spatial configuration.

Chemical Reactions Analysis

Reactions

7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile can participate in various chemical reactions:

  1. Nucleophilic Substitution: The cyano group can undergo nucleophilic substitution reactions, making it a versatile intermediate for further chemical transformations.
  2. Cyclization Reactions: It can also serve as a precursor for synthesizing more complex heterocycles through cyclization reactions.

Technical Details

The reactivity of this compound is influenced by the electronic properties of the nitrogen atoms in the rings and the cyano group, which can stabilize or destabilize certain intermediates during reactions.

Mechanism of Action

Process

The mechanism of action for compounds like 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile typically involves interaction with biological targets such as enzymes or receptors. For instance, derivatives of this compound have shown potential as inhibitors in various biological pathways.

Data

Studies have indicated that modifications to the structure can enhance biological activity against specific targets, such as kinases involved in cancer pathways or bacterial enzymes . The precise mechanism often requires further investigation through biochemical assays.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: The melting point may vary based on purity but generally falls within a specific range indicative of its crystalline nature.
  • Solubility: The solubility characteristics in various solvents are essential for determining its application in formulations.

Chemical Properties

  • Stability: The stability of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile under different pH conditions and temperatures is crucial for its storage and handling.
  • Reactivity: Its reactivity profile includes potential electrophilic or nucleophilic behavior due to the presence of multiple nitrogen atoms.
Applications

7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile has significant scientific uses:

  1. Pharmaceutical Development: It serves as a scaffold for developing new drugs targeting various diseases including cancer and infectious diseases due to its ability to interact with biological macromolecules.
  2. Biological Research: Compounds derived from this structure are often used in research to study enzyme inhibition and receptor binding mechanisms.
  3. Material Science: Its unique properties may also find applications in developing new materials or catalysts in organic synthesis.
Introduction to 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile in Medicinal Chemistry

Structural Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core demonstrates exceptional competence as an adenine bioisostere in kinase inhibition applications. Its planar configuration enables optimal penetration into the hydrophobic adenine-binding pocket of ATP-binding sites, while the carbonitrile substituent at C4 provides critical vectorial orientation for additional target engagement. This configuration allows the scaffold to form bidentate hydrogen bonds with kinase hinge regions, mimicking the natural ATP adenine interactions but with enhanced specificity profiles [3] [7]. The nitrogen-rich structure (molecular formula: C₇H₄N₄; MW: 144.13 g/mol) offers multiple sites for strategic functionalization, particularly at N7, C4, C5, and C6 positions, facilitating precise optimization of steric, electronic, and pharmacokinetic properties [1] [9].

Table 1: Structure-Activity Relationship Features of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile Derivatives in Kinase Inhibition

PositionFunctionalizationImpact on Kinase BindingRepresentative Derivatives
C4Carbonitrile (electron-withdrawing)Enhances electrophilicity for covalent binding; participates in dipole-dipole interactions7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile [1]
N7Alkyl/aryl substitutionsModulates membrane permeability and solubility; influences kinase selectivity profilesMps1 inhibitors (e.g., Compound 12) [3]
C5/C6Halogenation or aromatic extensionAugments hydrophobic pocket occupancy; improves potency through van der Waals interactionsJAK3 inhibitors (e.g., 9a) [7]
C2Hydrogen bond donors/acceptorsFacilitates additional hinge region contacts; enhances binding affinityLIMK/ROCK inhibitors [6]

Computational analyses reveal that the scaffold's moderate lipophilicity (cLogP range: 1.06–1.4) and topological polar surface area (~41.57 Ų) contribute to favorable membrane permeability while maintaining solubility characteristics amenable to oral bioavailability [9]. The carbonitrile group's strategic positioning enables irreversible inhibition mechanisms in kinases featuring reactive cysteine residues near the ATP-binding pocket, exemplified by JAK3 inhibitors targeting Cys909. This covalent binding mode confers exceptional selectivity (>3300-fold against other JAK isoforms) and prolonged pharmacodynamic effects [7] [10]. Molecular dynamics simulations further demonstrate that C5 modifications induce allosteric effects, optimizing the orientation of activation loop residues critical for substrate phosphorylation in targets like Mps1 and FtsZ [2] [3].

Historical Evolution of Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery

The medicinal chemistry journey of pyrrolo[2,3-d]pyrimidines originated with the isolation of naturally occurring analogs from marine organisms, including sponges and seaweed, which exhibited modest but intriguing antibacterial and cytotoxic activities [2]. Early synthetic efforts in the 1990s focused on replicating these natural products, leading to the development of foundational cyclization methodologies involving Knorr-type condensations and Gould-Jacobs reactions. The discovery of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 3680-69-1) as a versatile synthetic intermediate marked a transformative advancement, enabling efficient nucleophilic displacement reactions with amines, alcohols, and thiols to generate diverse C4-substituted analogs [5] [8]. This intermediate's commercial availability (through suppliers like Sigma-Aldrich and Manchester Organics) and stability under standard storage conditions (room temperature, dry environment) accelerated medicinal chemistry exploration throughout the 2000s [4] [8].

Table 2: Historical Development Milestones of Pyrrolo[2,3-d]pyrimidine-based Therapeutics

TimelineDevelopmentSignificanceReference
1983Isolation of halogenated pyrrolopyrimidine nucleosides from marine spongesIdentified natural products with antibacterial properties [2]
Early 2000sOptimization of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine synthesisEnabled scalable production of C4-substituted derivatives [5] [8]
2015–2018JAK inhibitor development (e.g., WO2014128591)Established scaffold for immunomodulatory agents [10]
2021–2024Covalent JAK3 inhibitors (e.g., Compound 9a)Achieved unprecedented kinase selectivity (>3300-fold) [7]
2022–2023Mps1 inhibitors for breast cancer (e.g., Compound 12)Demonstrated in vivo efficacy with IC₅₀ = 29 nM [3]

Patent analyses reveal exponential growth in pyrrolo[2,3-d]pyrimidine claims since 2010, particularly covering kinase inhibitor applications. The landmark patent WO2014128591 (2014) detailed the use of 4-substituted derivatives as Janus kinase inhibitors, providing the foundation for clinical candidates like abrocitinib [10]. Subsequent innovations focused on covalent inhibition strategies, exemplified by compound 9a (IC₅₀ = 0.29 nM against JAK3), which exploited the C4-carbonitrile's reactivity for targeted covalent bond formation with JAK3's unique cysteine residue [7]. Parallel developments in bacterial FtsZ inhibition yielded derivatives like B6, featuring a 4-piperazinyl substitution that demonstrated exceptional anti-Xanthomonas oryzae activity (EC₅₀ = 4.65 µg/mL) through disruption of Z-ring formation [2]. The synthetic evolution culminated in optimized processes (US10364248B2) for key intermediates, enabling multi-gram synthesis with >95% purity via Pd-catalyzed cross-coupling and regioselective chlorination [5].

Therapeutic Relevance in Immune Modulation and Oncology

Oncology Applications

The scaffold's utility in oncology is exemplified by Mps1 (Monopolar Spindle Kinase 1) inhibitors for breast cancer treatment. Compound 12 (IC₅₀ = 29 nM) disrupts spindle assembly checkpoint signaling by inhibiting Mps1 autophosphorylation, inducing mitotic arrest and apoptosis in MCF-7 and 4T1 cell lines. In vivo studies demonstrated significant tumor growth suppression without observable toxicity at therapeutic doses, validating its potential as a targeted breast cancer therapeutic [3]. The carbonitrile moiety contributes to nanomolar potency by forming critical hydrogen bonds with the kinase's hinge region while allowing optimal positioning of C5 aryl substituents within hydrophobic subpockets.

Parallel developments produced LIMK/ROCK inhibitors (WO2021239727) featuring 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3,6-dihydropyridine-2-carboxamide derivatives. These compounds block metastatic pathways by inhibiting actin cytoskeleton reorganization, showing promise in impeding cancer cell migration and invasion [6]. Structure-based optimization focused on extending C5/C6 substitutions to engage the hydrophobic back pocket of LIM kinases while maintaining drug-like properties through N7 alkylation strategies.

Immunology and Autoimmune Disease Applications

JAK3 inhibition represents the most clinically advanced application, with compound 9a emerging as a star candidate for rheumatoid arthritis. Its exceptional selectivity (>3300-fold against JAK1/JAK2; >150-fold against other kinases with analogous cysteines) stems from irreversible covalent binding to JAK3's Cys909 residue. In vivo efficacy was demonstrated in collagen-induced arthritis models, where 9a significantly mitigated disease severity by suppressing lymphocyte proliferation (IC₅₀ = 0.29 nM) and cytokine signaling pathways. The compound's safety profile included a maximum tolerated dose exceeding 2 g/kg in acute toxicity studies, supporting its therapeutic index for chronic inflammatory conditions [7] [10].

Anti-Infective Applications

Beyond oncology and immunology, 4-substituted derivatives exhibit potent antibacterial effects through FtsZ inhibition, a key bacterial cell division target. Compound B6 demonstrated remarkable efficacy against plant pathogen Xanthomonas oryzae (EC₅₀ = 4.65 µg/mL) by inhibiting FtsZ GTPase activity (IC₅₀ = 3.42 µg/mL) and disrupting Z-ring formation. Field trials showed 58.3% disease control efficiency against rice bacterial leaf blight at 200 µg/mL, outperforming commercial bactericides while maintaining low cytotoxicity to non-target organisms. This application highlights the scaffold's versatility in addressing antibiotic resistance through novel mechanisms [2].

Table 3: Therapeutic Applications of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile Derivatives

Therapeutic AreaMolecular TargetLead CompoundMechanistic ActionEfficacy Profile
Breast cancerMps1 kinaseCompound 12Inhibits spindle assembly checkpointIC₅₀ = 29 nM; tumor growth suppression in vivo [3]
Rheumatoid arthritisJAK3 kinaseCompound 9aCovalent Cys909 targetingIC₅₀ = 0.29 nM; >3300-fold selectivity [7]
Metastatic cancerLIMK/ROCK kinasesWO2021239727 derivativesBlocks actin polymerizationReduced cancer cell migration/invasion [6]
Bacterial infectionsFtsZ proteinCompound B6Inhibits GTPase and Z-ring assemblyEC₅₀ = 4.65 µg/mL (Xoo); 58.3% field efficacy [2]

Properties

CAS Number

1005206-16-5

Product Name

7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile

Molecular Formula

C7H4N4

Molecular Weight

144.13 g/mol

InChI

InChI=1S/C7H4N4/c8-3-6-5-1-2-9-7(5)11-4-10-6/h1-2,4H,(H,9,10,11)

InChI Key

NEVJGNPIKVWRGX-UHFFFAOYSA-N

SMILES

C1=CNC2=NC=NC(=C21)C#N

Canonical SMILES

C1=CNC2=NC=NC(=C21)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.